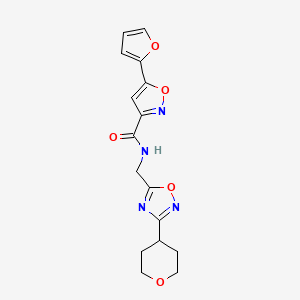![molecular formula C17H21ClN4O2S B2572971 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1190016-47-7](/img/structure/B2572971.png)
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClN4O2S and its molecular weight is 380.89. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Experimental and Theoretical Studies on Benzothiazole Derivatives : This research explores benzothiazole derivatives, closely related to the compound , for their corrosion inhibiting effects against steel in acidic environments. These inhibitors exhibit stability and high efficiency, suggesting potential applications in protecting industrial materials. The study combines experimental methods with quantum chemical calculations, offering insights into the mechanism of action (Hu et al., 2016).
Antimicrobial Activity
Design, Synthesis, and QSAR Studies of Benzothiazolyl Substituted Pyrazol-5-ones : This study investigates novel analogs with a benzothiazole moiety for their antibacterial properties. Two compounds demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, showing the potential of such compounds in antimicrobial applications. The research also assessed cytotoxicity, ensuring the compounds' safety for further development (Palkar et al., 2017).
Anticancer Evaluation
Microwave-Assisted Synthesis of Benzamide Derivatives : This study focuses on the synthesis of Schiff bases containing thiadiazole and benzamide groups, known for their biological properties. Evaluated against various cancer cell lines, some synthesized compounds showed promising anticancer activity, suggesting their potential in developing new cancer therapies. The research highlights the importance of combining structural elements like benzothiazole for medicinal chemistry applications (Tiwari et al., 2017).
Antipsychotic Agents
Heterocyclic Carboxamides as Potential Antipsychotic Agents : Exploring heterocyclic analogs of a known antipsychotic compound, this research identified several derivatives with potent in vivo activities. The study emphasizes the role of benzothiazole-related structures in the development of new antipsychotic medications, showing promise for improved treatment options with fewer side effects (Norman et al., 1996).
Corrosion Inhibition in Oil Wells
Thiazole Derivatives for Steel Corrosion Inhibition : Investigating thiazole derivatives for their effect on oil well tubular steel corrosion, this study finds that certain compounds effectively prevent corrosion in acidic conditions. The research supports the compound's applicability in preserving oil extraction infrastructure, contributing to the industry's sustainability efforts (Yadav et al., 2015).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S.ClH/c1-12-11-14(23-19-12)16(22)21(10-6-9-20(2)3)17-18-13-7-4-5-8-15(13)24-17;/h4-5,7-8,11H,6,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGYFUJALFEKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)
![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)

![N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2572894.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)
![(E)-ethyl 2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2572898.png)

![4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2572903.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572904.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2572909.png)
